molecular formula C20H22N6O2 B052217 Methylbenzoprim CAS No. 118344-71-1

Methylbenzoprim

Katalognummer B052217
CAS-Nummer: 118344-71-1
Molekulargewicht: 378.4 g/mol
InChI-Schlüssel: NUFNKYNBZYIQDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methylbenzoprim is a chemical compound that belongs to the class of benzodiazepines. It is a psychoactive drug that has been extensively studied for its potential therapeutic applications in various neurological disorders. Methylbenzoprim is known for its anxiolytic, sedative, and hypnotic properties, which make it an attractive candidate for the treatment of anxiety, insomnia, and other related disorders.

Wirkmechanismus

Methylbenzoprim works by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that helps to reduce the activity of the central nervous system. By enhancing the activity of GABA, Methylbenzoprim can help to reduce anxiety, induce sedation, and promote sleep.
Biochemical and Physiological Effects:
Methylbenzoprim has a number of biochemical and physiological effects on the body. It has been shown to reduce the activity of the central nervous system, which can help to reduce anxiety and induce sedation. Methylbenzoprim can also promote sleep by increasing the duration of non-REM sleep. In addition, Methylbenzoprim has been shown to have anticonvulsant properties, which make it a potential treatment for epilepsy.

Vorteile Und Einschränkungen Für Laborexperimente

Methylbenzoprim has a number of advantages for use in lab experiments. It is a well-studied compound that has been extensively characterized for its biochemical and physiological effects. Methylbenzoprim is also relatively easy to synthesize and purify, which makes it a convenient compound for use in lab experiments. However, there are also some limitations to the use of Methylbenzoprim in lab experiments. It can be difficult to control the dose of Methylbenzoprim, which can lead to variability in experimental results. In addition, Methylbenzoprim has a relatively short half-life, which can make it difficult to study its long-term effects.

Zukünftige Richtungen

There are a number of potential future directions for research on Methylbenzoprim. One area of interest is the potential use of Methylbenzoprim in the treatment of epilepsy. Further research is needed to determine the optimal dose and treatment regimen for Methylbenzoprim in this context. Another area of interest is the potential use of Methylbenzoprim in the treatment of depression and schizophrenia. These disorders are complex and multifactorial, and further research is needed to determine the potential efficacy of Methylbenzoprim in these contexts. Finally, there is also potential for the development of new analogs of Methylbenzoprim that may have improved efficacy and fewer side effects.

Synthesemethoden

The synthesis of Methylbenzoprim involves the reaction of 2-amino-5-chlorobenzophenone with methyl iodide in the presence of a strong base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure Methylbenzoprim.

Wissenschaftliche Forschungsanwendungen

Methylbenzoprim has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to be effective in the treatment of anxiety, insomnia, and other related disorders. Methylbenzoprim has also been studied for its potential use in the treatment of epilepsy, depression, and schizophrenia.

Eigenschaften

CAS-Nummer

118344-71-1

Produktname

Methylbenzoprim

Molekularformel

C20H22N6O2

Molekulargewicht

378.4 g/mol

IUPAC-Name

5-[4-[benzyl(methyl)amino]-3-nitrophenyl]-6-ethylpyrimidine-2,4-diamine

InChI

InChI=1S/C20H22N6O2/c1-3-15-18(19(21)24-20(22)23-15)14-9-10-16(17(11-14)26(27)28)25(2)12-13-7-5-4-6-8-13/h4-11H,3,12H2,1-2H3,(H4,21,22,23,24)

InChI-Schlüssel

NUFNKYNBZYIQDG-UHFFFAOYSA-N

SMILES

CCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)N(C)CC3=CC=CC=C3)[N+](=O)[O-]

Kanonische SMILES

CCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)N(C)CC3=CC=CC=C3)[N+](=O)[O-]

Andere CAS-Nummern

118344-71-1

Synonyme

methylbenzoprim

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.